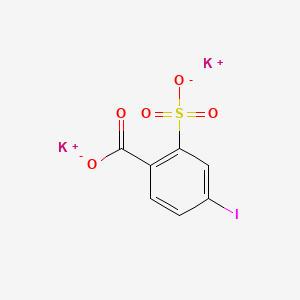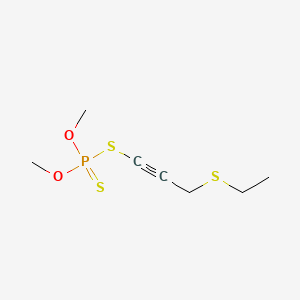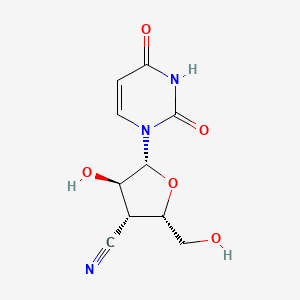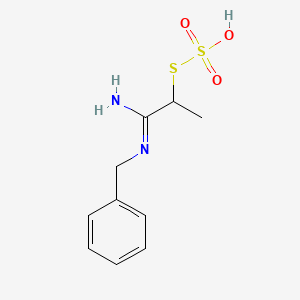
S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate: is an organosulfur compound characterized by the presence of a thiosulfate group attached to a benzylamino-iminoethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate typically involves the following steps:
Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with an appropriate aldehyde or ketone to form the benzylamino intermediate.
Introduction of the Thiosulfate Group: The intermediate is then reacted with a thiosulfate donor, such as sodium thiosulfate, under controlled conditions to introduce the thiosulfate group.
The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiosulfate group is converted to a sulfate group.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides or other nucleophiles for substitution reactions.
Major Products
Oxidation: Sulfate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted benzylamino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules, such as proteins and nucleic acids, makes it useful for studying biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the benzylamino group can interact with nucleophilic sites on biological molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-(2-(Amino)-2-imino-1-methylethyl) hydrogen thiosulfate
- S-(2-(Benzylamino)-2-iminoethyl) hydrogen thiosulfate
- S-(2-(Benzylamino)-2-imino-1-propylethyl) hydrogen thiosulfate
Uniqueness
S-(2-(Benzylamino)-2-imino-1-methylethyl) hydrogen thiosulfate is unique due to the presence of both a benzylamino group and a thiosulfate group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with metal ions. These properties differentiate it from other similar compounds and expand its range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
94217-06-8 |
|---|---|
Molekularformel |
C10H14N2O3S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
[(1-amino-2-sulfosulfanylpropylidene)amino]methylbenzene |
InChI |
InChI=1S/C10H14N2O3S2/c1-8(16-17(13,14)15)10(11)12-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,11,12)(H,13,14,15) |
InChI-Schlüssel |
QXROTHHPIPHXIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=NCC1=CC=CC=C1)N)SS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




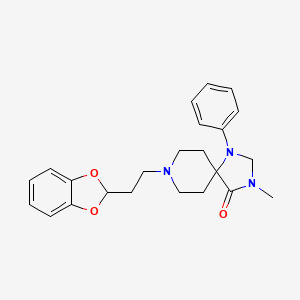
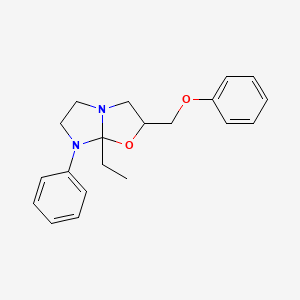


![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
![2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol](/img/structure/B12806975.png)
